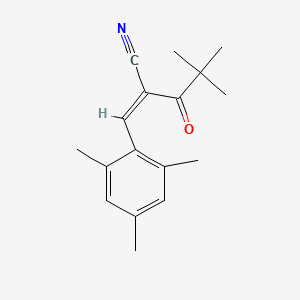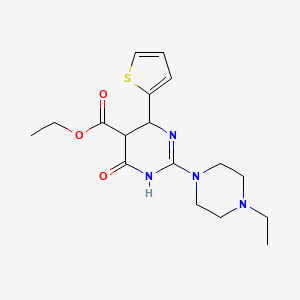
2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile
Overview
Description
2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile is a chemical compound with the molecular formula C22H23NO. It is also known as DMMA and is synthesized through a multistep process. This compound has been found to have various applications in scientific research, particularly in the field of organic synthesis and material science.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile is not fully understood. However, it is believed to work by reacting with other compounds in a chemical reaction to create new products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile. However, it has been found to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile in lab experiments is its ability to create new compounds with unique properties. However, one of the limitations is the complex synthesis process required to obtain the compound.
Future Directions
There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile. One potential area of research is the development of new synthetic routes that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential applications in material science and drug discovery.
In conclusion, 2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile is a chemical compound with various applications in scientific research. Its synthesis process is complex, but it has the potential to create new compounds with unique properties. Further research is needed to fully understand its mechanism of action and potential applications in material science and drug discovery.
Scientific Research Applications
2-(2,2-dimethylpropanoyl)-3-mesitylacrylonitrile has been found to have various applications in scientific research. It is commonly used in organic synthesis reactions to create new compounds. It is also used in material science to create polymers with unique properties.
properties
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[(2,4,6-trimethylphenyl)methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11-7-12(2)15(13(3)8-11)9-14(10-18)16(19)17(4,5)6/h7-9H,1-6H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXIILOGUAJNJ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C#N)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C(/C#N)\C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4,4-dimethyl-3-oxo-2-(2,4,6-trimethylbenzylidene)pentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4741004.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741030.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4741041.png)
![methyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4741046.png)
![2-[(3-chloro-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4741062.png)

![1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4741069.png)
![2-ethoxy-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4741070.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741080.png)
![methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4741087.png)
![1-(2-phenylethyl)-2-[(2-pyridinylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4741092.png)